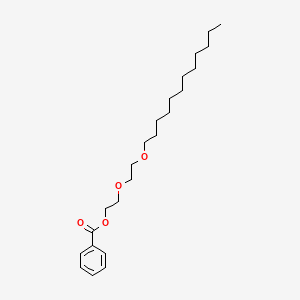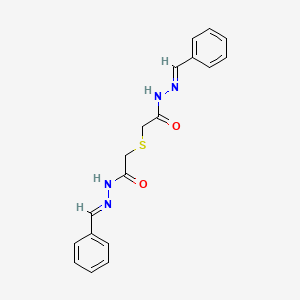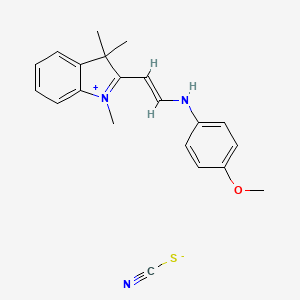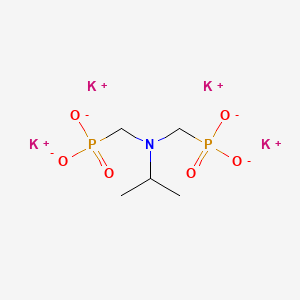
N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imidohydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) typically involves the condensation reaction between 4-aminobenzaldehyde and phenylhydrazine in the presence of ethanebis(imidohydrazide). The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imidohydrazide groups into amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The imidohydrazide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-nitrophenyl)methane
Uniqueness
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is unique due to its specific combination of aromatic rings and imidohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6641-52-7 |
|---|---|
Formule moléculaire |
C28H26N8 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
1-N',2-N'-bis[(E)-[(4-aminophenyl)-phenylmethylidene]amino]ethanediimidamide |
InChI |
InChI=1S/C28H26N8/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)33-35-27(31)28(32)36-34-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18H,29-30H2,(H2,31,35)(H2,32,36)/b33-25+,34-26+ |
Clé InChI |
QQZAVCYXTNNANG-BCEWYCLDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\N=C(/N)\C(=N\N=C(\C2=CC=C(C=C2)N)/C3=CC=CC=C3)\N)/C4=CC=C(C=C4)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=C(C(=NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)N)N)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)






